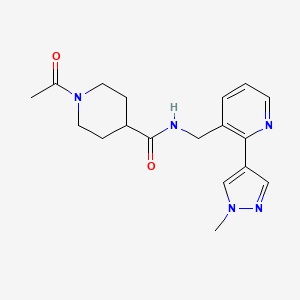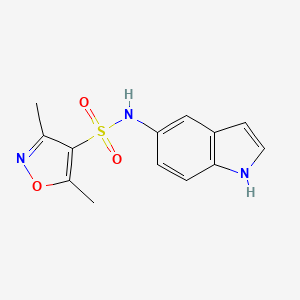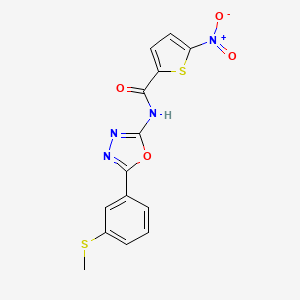
N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It could also include spectroscopic properties like UV/Vis, IR, NMR, and mass spectra.Aplicaciones Científicas De Investigación
Antitubercular Activity
1,3,4-Oxadiazole derivatives have been evaluated for their antitubercular activity against various strains of Mycobacterium. Studies have shown that modifications of the isoniazid structure, incorporating 1,3,4-oxadiazole, exhibit significant antitubercular activities, suggesting potential applications in designing new leads for anti-TB compounds (Asif, 2014).
Drug Development Significance
The oxadiazole core, particularly 1,3,4-oxadiazole, is highlighted for its wide-ranging pharmacological properties. It serves as a structural subunit in numerous compounds, demonstrating its versatility and significance in the development of new drug candidates for treating various diseases. This core is recognized for its efficacy in pharmacological agents, underlining its potential in new therapeutic strategies (Rana, Salahuddin, & Sahu, 2020).
Broad Biological Activities
Research on oxadiazole derivatives, including 1,3,4-oxadiazole, has unveiled a broad spectrum of biological activities. These compounds exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The diversity in biological activities of oxadiazole derivatives makes them a focal point for the rational design of new pharmacologically active compounds (Wang et al., 2022).
Material Science Applications
Apart from pharmacological applications, 1,3,4-oxadiazole derivatives find uses in material science, such as in the development of polymers and luminescence materials. Their unique chemical properties enable applications beyond biological activities, including in electronics and as corrosion inhibitors, demonstrating the versatility of the 1,3,4-oxadiazole core in various scientific research fields (Verma et al., 2019).
Safety And Hazards
This includes information about the compound’s toxicity, flammability, and environmental impact. It could also include precautions for handling and storage.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
I hope this general information is helpful. If you have a specific question about a different compound or a more specific aspect of this compound, feel free to ask!
Propiedades
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4S2/c1-23-9-4-2-3-8(7-9)13-16-17-14(22-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUXHGCASYHBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

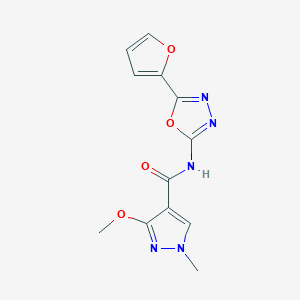
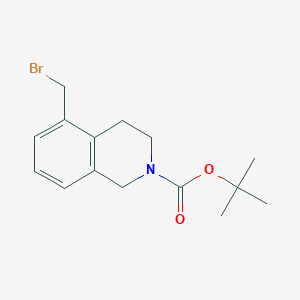
![3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2813095.png)
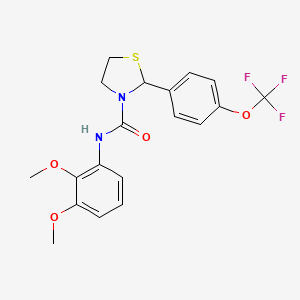
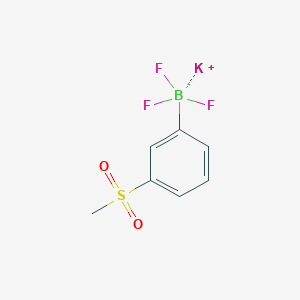
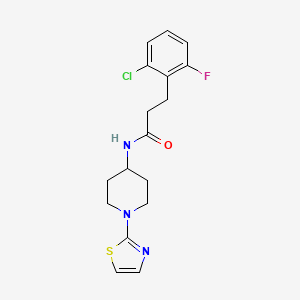
![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)
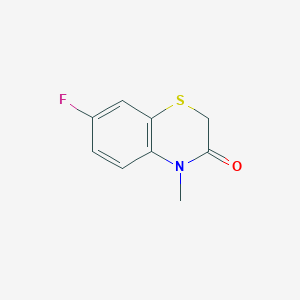
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
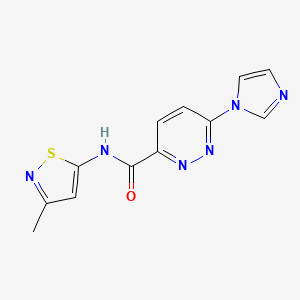
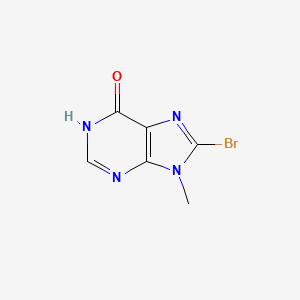
![3,3-Dimethyl-1-{[4-(4-methylbenzoyl)piperidin-1-yl]methyl}-4-phenylazetidin-2-one](/img/structure/B2813112.png)
